molecular formula C15H15O3P B3821143 2-(diphenylphosphoryl)propanoic acid

2-(diphenylphosphoryl)propanoic acid

Cat. No.: B3821143
M. Wt: 274.25 g/mol
InChI Key: WDBPYVIWNRQTHC-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)propanoic acid is an organophosphorus compound featuring a phosphoryl group (P=O) bonded to two phenyl rings and a propanoic acid moiety. It serves as a key intermediate in organic synthesis, particularly in Michael addition reactions for constructing fluorinated compounds like 2-(diphenylphosphoryl)(phenyl)methyl-3,3,3-trifluoroacetic acid . The phosphoryl group is electron-withdrawing, enhancing the acidity of the carboxylic acid and influencing its reactivity. Synthesized via reactions involving diarylphosphine oxides and DABCO in acetonitrile, it is isolated as a white solid with a melting point of 91–92°C and characterized by NMR, IR, and HRMS .

Properties

IUPAC Name

2-diphenylphosphorylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O3P/c1-12(15(16)17)19(18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBPYVIWNRQTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)

  • Structure : Contains a hydroxyl (-OH) group instead of phosphoryl (P=O) at the α-position.
  • Molecular Formula: C₁₄H₁₂O₃ vs. C₁₅H₁₅O₃P (estimated for 2-(diphenylphosphoryl)propanoic acid).
  • Reactivity: The hydroxyl group in benzilic acid participates in hydrogen bonding, increasing solubility in polar solvents. In contrast, the phosphoryl group in this compound stabilizes negative charges, enhancing electrophilic reactivity in nucleophilic additions .
  • Applications : Benzilic acid is used in pharmaceuticals and as a ligand in coordination chemistry, whereas the phosphoryl derivative is tailored for synthesizing fluorinated agrochemicals or pharmaceuticals .

Table 1: Comparison of Phosphoryl- and Hydroxyl-Containing Derivatives

Property This compound 2,2-Diphenyl-2-hydroxyacetic Acid
Functional Group P=O -OH
Molecular Weight (g/mol) ~274 (estimated) 228.24
Melting Point (°C) 91–92 Not reported
Key Reactivity Electrophilic activation Hydrogen-bonding interactions

Aromatic Substituent Variations

2-(Thiophen-2-yl)propanoic Acid

  • Structure : Substitutes phosphoryl with a thiophene ring.
  • Molecular Formula : C₇H₈O₂S vs. C₁₅H₁₅O₃P.
  • Hazards : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), requiring stringent handling protocols. The phosphoryl derivative’s safety profile is less documented but likely distinct due to lower halogen content .
  • Applications : Used in R&D for heterocyclic chemistry, contrasting with the phosphoryl compound’s role in fluorinated molecule synthesis .

Table 2: Aromatic Substituent Comparison

Property This compound 2-(Thiophen-2-yl)propanoic Acid
Aromatic Group Phenyl rings Thiophene
Molecular Weight (g/mol) ~274 156.20
GHS Toxicity Category Not reported 4 (Acute Toxicity)

Alkoxy-Substituted Derivatives

2-(4-Methoxyphenoxy)propanoic Acid

  • Structure: Features a methoxyphenoxy group instead of phosphoryl.
  • Market Data : Global production is driven by demand in agrochemicals and polymers, contrasting with the niche synthetic applications of the phosphoryl compound .
  • Physical Properties: Higher solubility in organic solvents due to the methoxy group’s electron-donating effects, whereas the phosphoryl group reduces solubility in non-polar media .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

  • Structure: Amino and diiodophenyl substituents confer thyroid hormone-like properties.
  • Applications : Used in biochemical research, unlike the phosphoryl compound’s role in fluorinated syntheses .

Table 3: Biologically Active Propanoic Acid Derivatives

Compound Key Substituents Applications
This compound Phosphoryl, phenyl Fluorinated compound synthesis
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid Amino, diiodophenyl Biochemical research
ATPA (2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid) Isoxazolyl, tert-butyl Antimicrobial screening

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(diphenylphosphoryl)propanoic acid
Reactant of Route 2
2-(diphenylphosphoryl)propanoic acid

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